molecular formula C5H7N3S B086393 4-(Methylsulfanyl)pyrimidin-2-amine CAS No. 1073-54-7

4-(Methylsulfanyl)pyrimidin-2-amine

Cat. No.: B086393
CAS No.: 1073-54-7
M. Wt: 141.2 g/mol
InChI Key: DTGVQKUDTNRETI-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)pyrimidin-2-amine is an organic compound with the molecular formula C₅H₇N₃S. It is a derivative of pyrimidine, characterized by the presence of a methylsulfanyl group at the fourth position and an amino group at the second position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

4-(Methylsulfanyl)pyrimidin-2-amine has been identified as a low-molecular-weight fluorescence probe for Cadmium (Cd2+) . It can successfully discriminate between Cadmium and Zinc ions and exhibits a highly selective turn-on response toward Cadmium over biologically related metal ions . The methylsulfanyl group of this compound is essential for achieving selective and sensitive Cadmium detection .

Cellular Effects

In cellular studies, this compound has shown sufficient cell membrane permeability to detect intracellular Cadmium . This indicates that this compound can penetrate cell membranes and interact with intracellular components, potentially influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Cadmium ions. The bis-heterocyclic moiety of this compound acts as both a coordination site for Cadmium and a fluorophore . This interaction results in a fluorescence response that can be used to detect the presence of Cadmium .

Temporal Effects in Laboratory Settings

Its ability to selectively detect Cadmium suggests that it may have potential for long-term monitoring of Cadmium levels in cells and tissues .

Metabolic Pathways

Its role as a Cadmium probe suggests that it may interact with metabolic processes involving this metal ion .

Transport and Distribution

This compound has shown sufficient cell membrane permeability, suggesting that it can be transported into cells

Subcellular Localization

Given its ability to penetrate cell membranes, it is likely that it can localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylthiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the second position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-(Methylsulfanyl)pyrimidin-2-amine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific reactions, such as oxidation and substitution, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGVQKUDTNRETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285930
Record name 4-(methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-54-7
Record name 4-(Methylthio)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 43261
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43261
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43261
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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